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A comparative guide for researchers, scientists, and drug development professionals.

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for

safe and efficient delivery systems. While lipid nanoparticles (LNPs) incorporating polyethylene

glycol (PEG) have been the cornerstone of current platforms, concerns regarding PEG-related

immunogenicity have prompted the exploration of alternatives.[1][2] This guide provides a

comprehensive comparison of LNPs formulated with DSPE-polysarcosine66 (DSPE-pSar66)

versus traditional DSPE-PEG, supported by experimental data, to validate the enhanced

performance of DSPE-pSar66 for mRNA delivery.

Performance Comparison: DSPE-pSar66 vs. DSPE-
PEG LNPs
Studies have demonstrated that replacing PEG lipids with polysarcosine (pSar) lipids in LNP

formulations can either maintain or significantly enhance mRNA delivery efficiency.[3][4]

Polysarcosine, a polypeptoid of N-methylated glycine, offers comparable "stealth" properties to

PEG, reducing protein binding and prolonging circulation time, while exhibiting lower

immunogenicity.[1]

Physicochemical Properties
The physicochemical characteristics of LNPs are crucial for their stability and biological activity.

The following tables summarize the properties of LNPs formulated with different ionizable lipids

and either a PEG lipid or a pSar lipid.
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Table 1: Physicochemical Properties of ALC-0315-based LNPs

Lipid
Component

Size (nm)
Polydispersity
Index (PDI)

Encapsulation
Efficiency (%)

Zeta Potential
(mV)

ALC-0159 (PEG) ~80 < 0.2 ~90% Slightly Negative

DMG-pSar25 ~100 < 0.2 80-90% Slightly Negative

C16-pSar25 > 150 > 0.2 80-90% Slightly Negative

C18-pSar25 > 150 > 0.2 80-90% Slightly Negative

TETAMINE-

pSar25
~150 < 0.2 80-90% Slightly Positive

DOPE-pSar25 ~80 < 0.2 ~70% Slightly Negative

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids

in ALC-0315 LNP formulations.

Table 2: Physicochemical Properties of SM-102-based LNPs

Lipid
Component

Size (nm)
Polydispersity
Index (PDI)

Encapsulation
Efficiency (%)

Zeta Potential
(mV)

DMG-PEG2000 ~80-100 < 0.2 > 90% Slightly Positive

DMG-pSar25 ~100 < 0.2 80-90% Slightly Positive

C16-pSar25 > 150 > 0.2 80-90% Slightly Positive

C18-pSar25 > 150 > 0.2 80-90% Slightly Positive

TETAMINE-

pSar25
~150 < 0.2 80-90% Slightly Positive

DOPE-pSar25 ~80 < 0.2 80-90% Slightly Positive

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids

in SM-102 LNP formulations.
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In Vitro mRNA Delivery Efficiency
The transfection efficiency of pSar-LNPs has been shown to be comparable or superior to that

of PEG-LNPs in various cell lines.

Table 3: In Vitro Transfection Efficiency (Relative Luminescence Intensity)

LNP Formulation
(Ionizable Lipid)

Cell Line
DMG-pSar25 vs. PEG
Control

ALC-0315 C2C12 Enhanced

ALC-0315 Hep3B Enhanced

SM-102 C2C12 Comparable

SM-102 Hep3B Comparable

Results are based on studies comparing the luminescence intensity after transfection with

luciferase-encoding mRNA delivered by LNPs.

In Vivo Safety and Immunogenicity
A key advantage of polysarcosine is its potential for reduced immunogenicity compared to

PEG. Studies in animal models have shown that pSar-LNPs exhibit a favorable safety profile.

Table 4: In Vivo Immunogenicity Profile

LNP Formulation
Pro-inflammatory Cytokine Levels (IL-1β,
IL-6, IL-8)

PEG-LNP Standard

pSar-LNP Lower

Data from in vitro studies using human whole blood, indicating a lower inflammatory response

with pSar-LNPs.
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LNP Formulation
The following protocol describes the rapid mixing method for preparing mRNA-encapsulated

LNPs.

Preparation of Lipid Stock Solutions:

Dissolve the ionizable lipid (e.g., ALC-0315 or SM-102), phospholipid (e.g., DSPC),

cholesterol, and DSPE-pSar66 or DSPE-PEG in ethanol to achieve the desired molar

ratios.

For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable

lipid:DSPC:cholesterol:pSar/PEG-lipid).

For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6 (ionizable

lipid:DSPC:cholesterol:pSar/PEG-lipid).

Preparation of mRNA Solution:

Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

Microfluidic Mixing:

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a

defined flow rate ratio (typically 3:1 aqueous to organic).

Purification:

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove

ethanol and non-encapsulated mRNA.

Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Assay
This protocol outlines the procedure for assessing mRNA delivery efficiency in cell culture.
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Cell Seeding:

Plate cells (e.g., C2C12, Hep3B) in a 96-well plate at a suitable density and allow them to

adhere overnight.

LNP Treatment:

Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration

of mRNA.

Remove the old medium from the cells and add the LNP-containing medium.

Incubation:

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

Quantification of Protein Expression:

If using a reporter mRNA (e.g., luciferase), lyse the cells and measure the reporter protein

activity using a suitable assay kit and a luminometer.

Normalize the results to the total protein concentration in each well.

In Vivo Evaluation in Mouse Model
This protocol describes a general procedure for evaluating the in vivo performance of mRNA-

LNPs.

Animal Model:

Use a suitable mouse strain (e.g., C57BL/6).

Administration:

Administer the mRNA-LNPs via the desired route (e.g., intravenous injection). The dosage

will depend on the specific study design.

Biodistribution and Protein Expression:
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At selected time points post-injection, euthanize the mice and harvest organs of interest

(e.g., liver, spleen).

For reporter gene expression, homogenize the tissues and perform an activity assay (e.g.,

luciferase assay).

Immunogenicity Assessment:

Collect blood samples at different time points to measure cytokine and chemokine levels

using multiplex assays (e.g., Luminex).

Analyze liver enzymes (ALT, AST) from serum to assess potential hepatotoxicity.

Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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